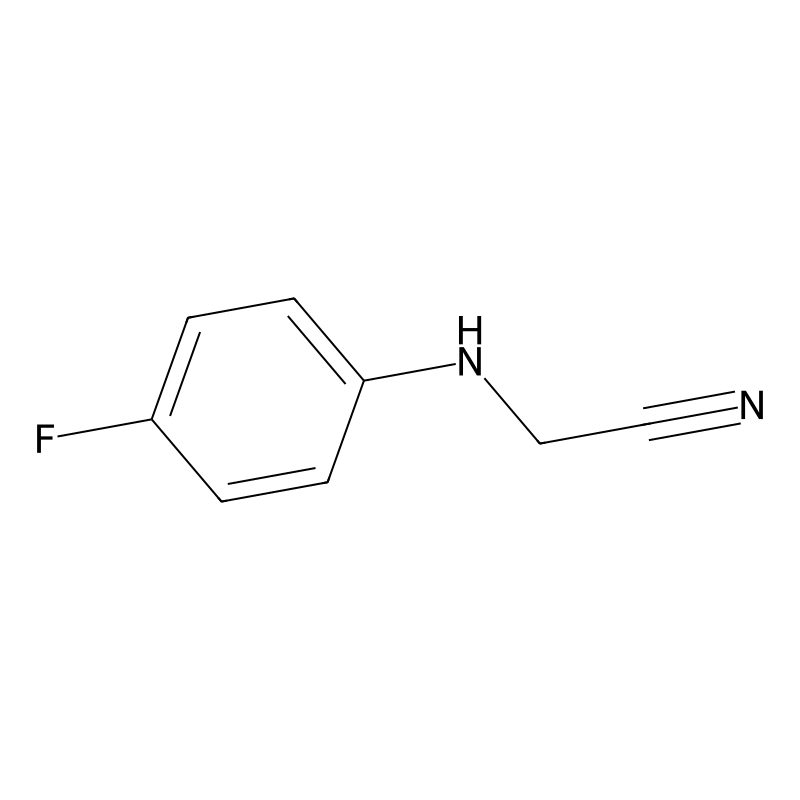((4-Fluorophenyl)amino)acetonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Potential applications in medicinal chemistry: The presence of the amino and nitrile groups suggests potential for ((4-Fluorophenyl)amino)acetonitrile to be a building block for the synthesis of more complex molecules with biological activity. The fluorophenyl group can also influence the properties of the final molecule [].
- Docking studies: A study published in 2018 investigated the docking of a related compound, 2-(4-fluorophenyl)-2-(4-fluorophenylamino) acetonitrile, into the Indoleamine 2,3-dioxygenase (IDO) enzyme. This suggests that ((4-Fluorophenyl)amino)acetonitrile might also be of interest for researchers studying enzymes and their interactions with small molecules.
((4-Fluorophenyl)amino)acetonitrile, also known as 2-(4-fluorophenylamino)acetonitrile, is a chemical compound characterized by the presence of a fluorophenyl group attached to an amino group and an acetonitrile moiety. Its molecular formula is , with a molecular weight of approximately 152.16 g/mol. The structure consists of a 4-fluorophenyl group linked via an amino group to an acetonitrile group, contributing to its potential biological activity and utility in various
- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions at the carbon atom adjacent to the cyano group.
- Reduction Reactions: It can undergo reduction to yield amines or other derivatives.
- Condensation Reactions: It can react with carbonyl compounds to form imines or related products.
These reactions are crucial for its application in organic synthesis and medicinal chemistry .
((4-Fluorophenyl)amino)acetonitrile exhibits notable biological activities, particularly in the context of medicinal chemistry. Research indicates that compounds with similar structures may possess anti-inflammatory and analgesic properties. Furthermore, it has been studied for its potential role in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial for developing therapeutic agents against various diseases .
Several synthesis methods have been reported for ((4-Fluorophenyl)amino)acetonitrile:
- Direct Amination: The reaction of 4-fluoroaniline with acetonitrile under suitable conditions can yield the desired compound.
- Metal-Catalyzed Reactions: Recent advancements include using metal catalysts to facilitate the formation of this compound from simpler precursors, enhancing yield and selectivity .
- Reflux Methods: Heating mixtures of 4-fluoroaniline and acetonitrile under reflux conditions has also been documented as an effective synthesis route .
((4-Fluorophenyl)amino)acetonitrile finds applications in various fields:
- Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects, particularly in treating neurological disorders and inflammation.
- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Research Tool: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways .
Interaction studies involving ((4-Fluorophenyl)amino)acetonitrile have focused on its binding affinity to various biological targets. For instance, docking studies have shown that this compound can interact with indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. Such interactions suggest its potential as a lead compound for developing inhibitors targeting IDO and similar enzymes .
Several compounds share structural similarities with ((4-Fluorophenyl)amino)acetonitrile. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(3-Chlorophenylamino)acetonitrile | Contains a chlorophenyl group | Exhibits different biological activity profiles |
| 2-(Phenylamino)acetonitrile | Lacks fluorine substitution | More common but less potent in certain assays |
| 2-(4-Methylphenylamino)acetonitrile | Contains a methyl group | Altered lipophilicity affecting pharmacokinetics |
While these compounds share the aminoacetonitrile framework, the presence of different substituents like fluorine or chlorine significantly influences their reactivity and biological properties, highlighting the uniqueness of ((4-Fluorophenyl)amino)acetonitrile within this class .








